

Tafluprost Ethyl Amide: A Comprehensive Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tafluprost ethyl amide

Cat. No.: B611117

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost ethyl amide is a synthetic analog of prostaglandin F2 α , recognized for its therapeutic potential in ophthalmology, particularly in the management of glaucoma and ocular hypertension.[1] It is also utilized in cosmetic formulations for its ability to promote eyelash growth.[1] As a derivative of tafluprost, its chemical structure is designed to enhance its activity and penetration. This technical guide provides an in-depth analysis of the chemical properties and stability of **tafluprost ethyl amide**, offering valuable information for researchers and professionals involved in its study and application.

Chemical Properties

Tafluprost ethyl amide is characterized by the following physicochemical properties:

Property	Value	Reference(s)
Chemical Name	N-ethyl-9 α ,11 α -dihydroxy-15,15-difluoro-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide	[2][3]
Synonyms	Taf EA, Tafluprost EA	[2][3]
CAS Number	1185851-52-8	[2][3]
Molecular Formula	C ₂₄ H ₃₃ F ₂ NO ₄	[2][3]
Molecular Weight	437.5 g/mol	[2][3]
Appearance	Colorless or light yellow oil	[4]
Purity	≥98%	[2][3]
pKa	14.48 ± 0.70 (Predicted)	[5]

Solubility

The solubility of **tafluprost ethyl amide** in various solvents is a critical parameter for formulation development.

Solvent	Solubility	Reference(s)
Dimethylformamide (DMF)	~30 mg/mL	[3]
Dimethyl sulfoxide (DMSO)	~30 mg/mL	[3]
Ethanol	~30 mg/mL	[3]
Water	Practically insoluble	[6]

Stability Profile

The stability of **tafluprost ethyl amide** is crucial for its safe and effective use in pharmaceutical and cosmetic products. While specific quantitative data from forced degradation studies on **tafluprost ethyl amide** are not extensively published, valuable insights can be drawn from

studies on its parent compound, tafluprost, and general knowledge of prostaglandin analog stability.

General Storage and Stability

- Long-term Storage: **Tafluprost ethyl amide** is stable for at least two years when stored at -20°C.^[2]^[3]
- Solution Stability: Stock solutions in solvents like DMSO and ethanol should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.^[7]

Forced Degradation Studies (Inferred from Tafluprost Data)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following sections outline the expected behavior of **tafluprost ethyl amide** under various stress conditions, based on data from its parent compound, tafluprost.^[8]

1. Hydrolytic Degradation:

- Acidic and Basic Conditions: Prostaglandin esters are known to be susceptible to hydrolysis. It is anticipated that the ethyl amide group of **tafluprost ethyl amide** could undergo hydrolysis under strong acidic or basic conditions, leading to the formation of tafluprost acid and ethylamine.

2. Oxidative Degradation:

- Mechanism: Oxidation is a likely degradation pathway for prostaglandin analogs. The allylic alcohol and other susceptible sites in the molecule can be targeted by oxidative agents.

3. Photodegradation:

- Light Sensitivity: Prostaglandin analogs can be sensitive to light. Exposure to UV or visible light may lead to isomerization or other degradation pathways.

4. Thermal Degradation:

- **Heat Sensitivity:** Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.

Experimental Protocols for Stability-Indicating Methods

The development of a stability-indicating analytical method is crucial for accurately assessing the stability of **tafluprost ethyl amide**. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (MS) is a suitable approach. The following protocols are based on established methods for tafluprost analysis and can be adapted for **tafluprost ethyl amide**.^[8]

Sample Preparation for Forced Degradation Studies

- **Acid Hydrolysis:** Dissolve **tafluprost ethyl amide** in a suitable solvent (e.g., acetonitrile) and add 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.
- **Base Hydrolysis:** Dissolve **tafluprost ethyl amide** in a suitable solvent and add 0.1 M sodium hydroxide. Maintain the solution at room temperature for a specified time. Neutralize the solution before analysis.
- **Oxidative Degradation:** Dissolve **tafluprost ethyl amide** in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a specified time.
- **Thermal Degradation:** Store the solid drug substance or a solution in a sealed container at an elevated temperature (e.g., 80°C) for a specified period.
- **Photodegradation:** Expose the drug substance (solid or in solution in a quartz cuvette) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

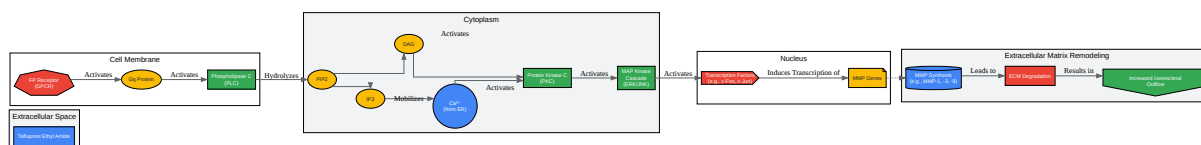
RP-HPLC-UV/MS Method for Analysis

Parameter	Condition
Column	C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	A suitable gradient to separate the parent compound from its degradation products.
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at an appropriate wavelength (e.g., 220 nm) and Mass Spectrometry (ESI+)

Mechanism of Action and Signaling Pathway

Tafluprost ethyl amide, as a prostaglandin F_{2α} analog, is believed to exert its intraocular pressure-lowering effect by acting as an agonist at the prostaglandin F (FP) receptor in the ciliary muscle. Activation of the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the uveoscleral pathway, thereby increasing the outflow of aqueous humor.

FP Receptor Signaling Pathway in Ciliary Muscle Cells

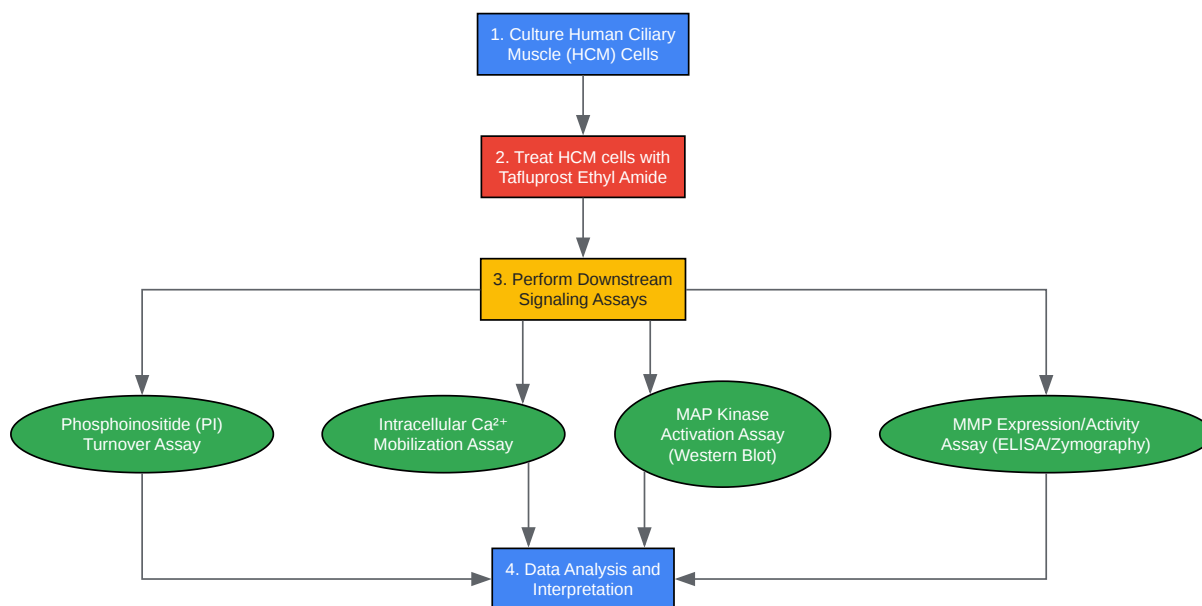


[Click to download full resolution via product page](#)

FP Receptor Signaling Pathway for Increased Uveoscleral Outflow

Experimental Workflow for Investigating FP Receptor Activation

The following workflow outlines the key steps to study the activation of the FP receptor by **tafluprost ethyl amide** in human ciliary muscle cells.



[Click to download full resolution via product page](#)

Workflow for studying FP receptor activation in HCM cells.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties and stability of **tafluprost ethyl amide**. While specific stability data for the ethyl amide derivative is limited in publicly available literature, the information on its parent compound, tafluprost, offers a robust framework for understanding its degradation pathways and for the development of stability-indicating analytical methods. The outlined signaling pathway and experimental workflows provide a solid foundation for further research into the molecular mechanisms of this important therapeutic and cosmetic ingredient. As with any active pharmaceutical ingredient, rigorous stability testing under various conditions is paramount to ensure its quality, safety, and efficacy in final formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. CILIARY SIGNALING CASCADES IN PHOTORECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. CN105380901A - Tafluprost eye drop and preparation method thereof - Google Patents [patents.google.com]
- 5. Human ciliary muscle cell responses to FP-class prostaglandin analogs: phosphoinositide hydrolysis, intracellular Ca²⁺ mobilization and MAP kinase activation. | Semantic Scholar [semanticscholar.org]
- 6. Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- To cite this document: BenchChem. [Tafluprost Ethyl Amide: A Comprehensive Technical Guide to its Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611117#tafluprost-ethyl-amide-chemical-properties-and-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com